molecular formula C16H18N4S2 B5520756 7-(DIMETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE

7-(DIMETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE

Cat. No.: B5520756
M. Wt: 330.5 g/mol
InChI Key: ZOMRMNZFLQIDPK-UHFFFAOYSA-N
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Description

7-(DIMETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidine derivatives typically involves the reaction of thiazoles with various reagents. One common method is the reaction of thiazoles with thiourea, which yields hybrid molecules in excellent yields . Another approach involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes .

Industrial Production Methods

Industrial production methods for thiazolopyrimidine derivatives often utilize green chemistry principles. For example, the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction has been reported to yield thiazolopyrimidine derivatives efficiently . This method is advantageous due to its rapid synthesis, mild reaction conditions, and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

7-(DIMETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 7-(DIMETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting the proliferation of cancer cells . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(DIMETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group and the propyl chain enhances its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(dimethylamino)-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S2/c1-4-8-12-17-14(19(2)3)13-15(18-12)20(16(21)22-13)11-9-6-5-7-10-11/h5-7,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMRMNZFLQIDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)N(C)C)SC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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